molecular formula C18H27ClN2O3S B11343049 1-[(4-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

Cat. No.: B11343049
M. Wt: 386.9 g/mol
InChI Key: QFALGRKMRQIRDQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group, a pentyl chain, and a 4-chlorophenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenylmethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H27ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C18H27ClN2O3S/c1-2-3-4-11-20-18(22)16-9-12-21(13-10-16)25(23,24)14-15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3,(H,20,22)

InChI Key

QFALGRKMRQIRDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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